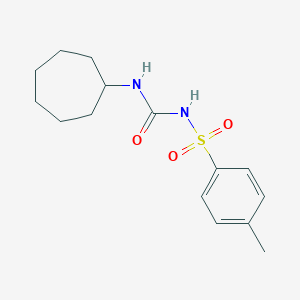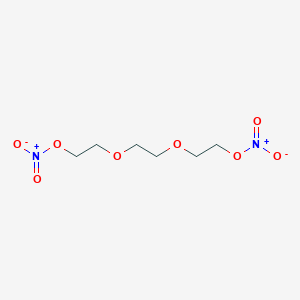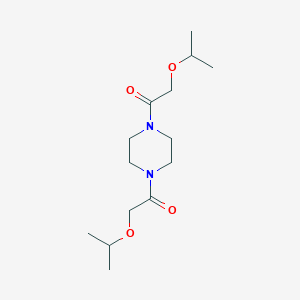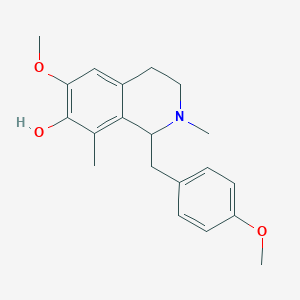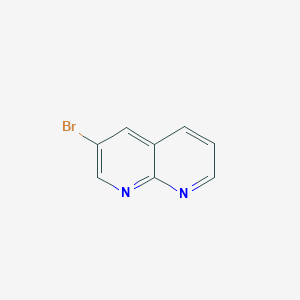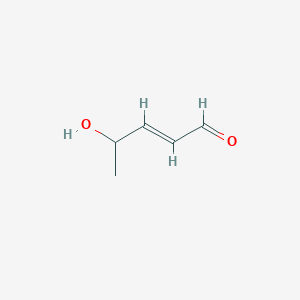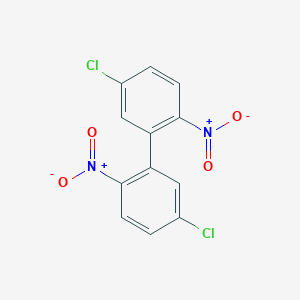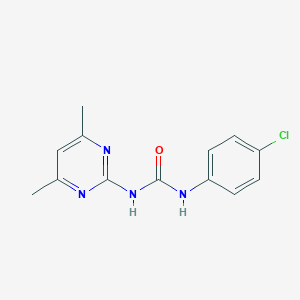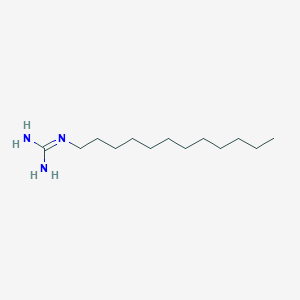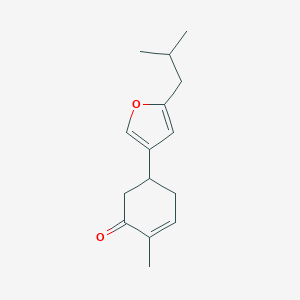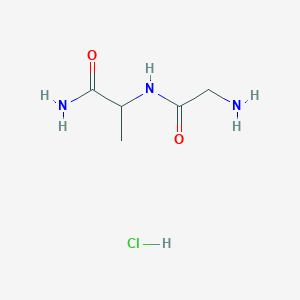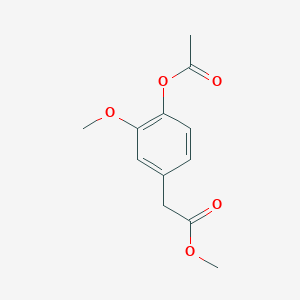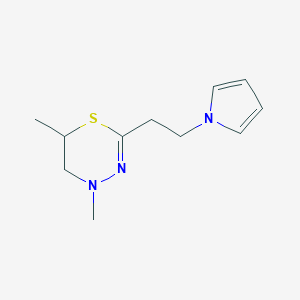
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine, also known as DMTS, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. DMTS belongs to the class of thiadiazine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine is not fully understood. However, studies have suggested that 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Furthermore, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been found to inhibit the growth of bacterial strains by disrupting bacterial cell membrane integrity.
Biochemische Und Physiologische Effekte
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in inflammation. In addition, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to inhibit the growth of bacterial strains by disrupting bacterial cell membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine in lab experiments is its broad range of biological activities. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for various research applications. Additionally, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine is relatively easy to synthesize and is commercially available. However, one of the limitations of using 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine and to optimize its pharmacological properties for clinical use. Additionally, future research could focus on the development of novel derivatives of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine with improved solubility and bioavailability. Finally, studies could be conducted to explore the potential of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine as an antimicrobial agent for the treatment of bacterial infections.
Synthesemethoden
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine can be synthesized by reacting 2-amino-5,6-dimethyl-4-(2-pyrrol-1-ylethyl)pyridine-3-carbonitrile with thioamide under reflux in the presence of a base. The reaction yields 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine as a yellow crystalline solid with a melting point of 175-177°C.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
15620-48-1 |
|---|---|
Produktname |
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine |
Molekularformel |
C11H17N3S |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
4,6-dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine |
InChI |
InChI=1S/C11H17N3S/c1-10-9-13(2)12-11(15-10)5-8-14-6-3-4-7-14/h3-4,6-7,10H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
BOPJORNALHXLCD-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)CCN2C=CC=C2)C |
Kanonische SMILES |
CC1CN(N=C(S1)CCN2C=CC=C2)C |
Synonyme |
5,6-Dihydro-4,6-dimethyl-2-[2-(1H-pyrrol-1-yl)ethyl]-4H-1,3,4-thiadiazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



